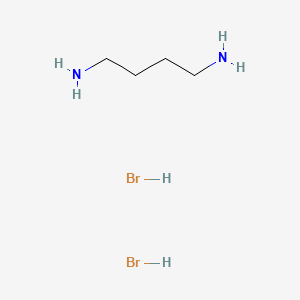

1,4-Diaminobutane Dihydrobromide

Description

The exact mass of the compound Butane-1,4-diamine;dihydrobromide is 249.95032 g/mol and the complexity rating of the compound is 17.5. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,4-Diaminobutane Dihydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Diaminobutane Dihydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

18773-04-1 |

|---|---|

Molecular Formula |

C4H13BrN2 |

Molecular Weight |

169.06 g/mol |

IUPAC Name |

butane-1,4-diamine;hydrobromide |

InChI |

InChI=1S/C4H12N2.BrH/c5-3-1-2-4-6;/h1-6H2;1H |

InChI Key |

ZYTYCJCQGXUMPI-UHFFFAOYSA-N |

SMILES |

C(CCN)CN.Br.Br |

Canonical SMILES |

C(CCN)CN.Br |

Origin of Product |

United States |

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to 1,4-Diaminobutane Dihydrobromide for Advanced Research

Abstract

This guide provides an in-depth examination of 1,4-Diaminobutane Dihydrobromide (Putrescine Dihydrobromide), a critical reagent for professionals in biochemical research and drug development. Moving beyond a simple data sheet, this document synthesizes core physicochemical properties with practical, field-proven experimental insights. We will explore the compound's biological significance as a polyamine precursor, detail its material characteristics, and provide validated protocols for its handling, preparation, and use in a laboratory setting. The objective is to equip researchers with the foundational knowledge and methodologies required to confidently and effectively integrate this compound into their workflows, from basic cell culture to complex organic synthesis.

Introduction: The Scientific Rationale for Using 1,4-Diaminobutane Salts

1,4-Diaminobutane, more commonly known by its trivial name putrescine, is a ubiquitous biogenic amine that serves as the foundational precursor for the synthesis of higher-order polyamines such as spermidine and spermine.[1][2][3] These polycationic molecules are indispensable for a multitude of fundamental cellular processes, including DNA stabilization, gene expression, protein synthesis, cell proliferation, and apoptosis.[3][4][5] Given its central role in cell biology, putrescine and its derivatives are invaluable tools for investigating cellular growth, differentiation, and disease states.

While the free base form of 1,4-diaminobutane (CAS 110-60-1) is a low-melting, hygroscopic solid with a pungent odor, its salt forms offer significant advantages for research applications.[6][7] The dihydrobromide salt, 1,4-Diaminobutane Dihydrobromide, provides superior stability, a higher melting point, and enhanced ease of handling and weighing compared to the free base. It is a white, crystalline solid that readily dissolves in aqueous solutions, making it ideal for preparing sterile, pH-controlled media for cell culture and for use as a reagent in biochemical assays.[8] This guide focuses specifically on the dihydrobromide salt, providing the necessary data and protocols for its effective application.

Core Physicochemical & Spectroscopic Data

Accurate characterization is the bedrock of reproducible science. The following data summarizes the key properties of 1,4-Diaminobutane Dihydrobromide and its related forms.

Physicochemical Properties

| Property | Value | Source(s) |

| Compound Name | 1,4-Diaminobutane Dihydrobromide | TCI |

| Synonyms | Putrescine Dihydrobromide | TCI |

| CAS Number | 18773-04-1 | [9] |

| Molecular Formula | C₄H₁₂N₂·2HBr | [9] |

| Molecular Weight | 249.98 g/mol | [9] |

| Appearance | White to off-white crystalline solid/powder | [8] |

| Melting Point | Not specified for Dihydrobromide. Dihydrochloride form melts at >280 °C (decomposition). Free base melts at 27-28 °C. | [6][] |

| Solubility | Soluble in water. | |

| pKa (amine groups of free base) | pKa₁: ~9.0, pKa₂: ~10.8 | [6][7] |

| Storage & Stability | Store in a cool (<15°C), dry, well-ventilated place under an inert atmosphere. The compound is hygroscopic. |

Spectroscopic Profile

Spectroscopic analysis is essential for identity confirmation and quality control.

-

¹H NMR Spectroscopy: For the analogous dihydrochloride salt in D₂O, the spectrum is characterized by two main signals: a multiplet around δ 1.79 ppm corresponding to the four protons of the two central methylene groups (-CH₂-CH₂ -CH₂ -CH₂-), and a triplet at approximately δ 3.11 ppm for the four protons of the methylene groups adjacent to the ammonium centers (Br⁻·⁺H₃N-CH₂ -).[11] The spectrum for the dihydrobromide salt is expected to be virtually identical.

-

¹³C NMR Spectroscopy: The spectrum will show two signals for the two non-equivalent carbons in the aliphatic chain.

-

FTIR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands. Key peaks include strong, broad bands for N-H stretching of the ammonium salt, C-H stretching vibrations for the methylene groups, and N-H bending vibrations.

-

Mass Spectrometry (MS): Analysis by MS will show the molecular ion peak for the free base (C₄H₁₂N₂) at m/z 88.15.

Biological Context: The Polyamine Biosynthesis Pathway

To effectively utilize 1,4-Diaminobutane Dihydrobromide in research, understanding its biological origin and fate is paramount. It is a central node in the polyamine metabolic pathway, which is tightly regulated. The pathway begins with the amino acid ornithine.

The enzyme Ornithine Decarboxylase (ODC), which requires Pyridoxal Phosphate (PLP) as a cofactor, catalyzes the conversion of ornithine to putrescine.[1][3][12] Putrescine is then sequentially converted into the higher polyamines, spermidine and spermine, through the action of spermidine synthase and spermine synthase, respectively. These reactions utilize aminopropyl groups donated from decarboxylated S-adenosylmethionine (dcSAM).

This pathway is fundamental to the life of a cell, and its dysregulation is implicated in numerous diseases, including cancer.[5][13] Therefore, introducing exogenous putrescine (via its dihydrobromide salt) can be used to study these processes, rescue cells from polyamine depletion, or investigate cellular stress responses.[4][]

Caption: The core polyamine biosynthesis pathway in mammalian cells.

Validated Experimental Protocols

The following protocols are designed to be self-validating, ensuring accuracy and reproducibility.

Protocol: Preparation of a 100 mM Sterile Aqueous Stock Solution

Causality: A precisely prepared, sterile stock solution is fundamental for quantitative cell culture and biochemical experiments. Using the stable dihydrobromide salt ensures accurate weighing, and sterile filtration prevents microbial contamination which could confound experimental results. Aliquoting prevents degradation from multiple freeze-thaw cycles.

Materials:

-

1,4-Diaminobutane Dihydrobromide (MW: 249.98 g/mol )

-

Nuclease-free, sterile water (e.g., for cell culture)

-

Analytical balance (4-decimal place)

-

Sterile volumetric flasks and pipettes

-

Sterile 0.22 µm syringe filter

-

Sterile syringes

-

Sterile microcentrifuge tubes or cryovials

Procedure:

-

Calculation: To prepare 10 mL of a 100 mM solution, calculate the required mass:

-

Mass (g) = Molarity (mol/L) × Volume (L) × MW ( g/mol )

-

Mass = 0.1 mol/L × 0.010 L × 249.98 g/mol = 0.24998 g (or ~250.0 mg)

-

-

Weighing: On an analytical balance, accurately weigh out 250.0 mg of 1,4-Diaminobutane Dihydrobromide and transfer it to a 10 mL sterile volumetric flask.

-

Dissolution: Add approximately 8 mL of sterile water to the flask. Swirl gently until the solid is completely dissolved. The high water solubility of the salt facilitates this step.

-

Volume Adjustment: Once dissolved, carefully add sterile water to the 10 mL calibration mark. Cap and invert the flask several times to ensure a homogenous solution.

-

Sterilization: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and dispense the solution into a sterile container (e.g., a 15 mL conical tube). This step removes any potential bacterial contaminants.

-

Aliquoting & Storage: Dispense the sterile stock solution into smaller, single-use volumes (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C for long-term use.

Sources

- 1. Cas 110-60-1,1,4-DIAMINOBUTANE | lookchem [lookchem.com]

- 2. 1,4-DIAMINOBUTANE | 110-60-1 [chemicalbook.com]

- 3. thaena.com [thaena.com]

- 4. [The importance of putrescine in the human body] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. 1,4-Diaminobutane [chembk.com]

- 7. 1,4-DIAMINOBUTANE [intersurfchem.net]

- 8. 1,4-Diaminobutane dihydrochloride: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 9. materiellabo.com [materiellabo.com]

- 11. benchchem.com [benchchem.com]

- 12. Increasing 1,4-Diaminobutane Production in Escherichia coli by Optimization of Cofactor PLP and NADPH Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The role of polyamine metabolism in cellular function and physiology - PMC [pmc.ncbi.nlm.nih.gov]

1,4-Diaminobutane Dihydrobromide CAS 133-13-1 safety data sheet

CAS 133-13-1 | EC Number: 205-089-1

Executive Summary

This technical guide provides a comprehensive analysis of 1,4-Diaminobutane Dihydrobromide (Putrescine Dihydrobromide), a critical biogenic amine salt utilized in cell culture optimization, protein synthesis, and neuropharmacology. Unlike the volatile free base (Putrescine), the dihydrobromide salt offers enhanced stability and solubility, though it introduces specific hygroscopic handling constraints. This document synthesizes safety data, metabolic mechanisms, and rigorous handling protocols for research applications.

Part 1: Chemical Identity & Physicochemical Specifications

1,4-Diaminobutane Dihydrobromide is the hydrobromide salt of putrescine. In biological systems, it functions as a polyamine precursor essential for cell proliferation and differentiation.[1][2][3] The salt form neutralizes the basicity of the amine, rendering it a stable crystalline solid at room temperature, provided it is shielded from moisture.

Table 1: Physicochemical Data Profile

| Parameter | Specification | Notes |

| IUPAC Name | Butane-1,4-diamine dihydrobromide | |

| Molecular Formula | C₄H₁₂N₂[2][4][5][6][7][8] · 2HBr | Stoichiometry is critical for molarity calcs. |

| Molecular Weight | 250.0 g/mol | Distinct from Dihydrochloride (161.07 g/mol ). |

| Appearance | White crystalline powder | Hygroscopic; clumping indicates moisture ingress. |

| Melting Point | 275–280 °C (dec.) | Decomposes upon melting; do not autoclave dry solid. |

| Solubility | Soluble in Water (>100 mg/mL) | Exothermic dissolution; pH of 1M solution is acidic (~4.0–5.0). |

| pKa | 9.35, 10.8 (Free base) | Salt form dissociates to protonated amine at physiological pH. |

Part 2: Hazard Identification & Toxicology (SDS Core)[9]

Hazard Classification (GHS)

While less volatile than the free amine, the dihydrobromide salt poses significant irritation risks due to its acidic nature upon hydrolysis and the reactivity of the amine groups.

-

Signal Word: WARNING

-

Hazard Statements:

Mechanism of Toxicity & Exposure Pathway

The following diagram illustrates the causality between physical exposure and biological response. The salt hydrolyzes on moist mucous membranes to release hydrobromic acid (HBr) and the diamine, driving the irritation cascade.

Figure 1: Exposure-Response Pathway. The primary hazard mechanism is the hydrolysis of the salt upon contact with moisture, generating localized acidity.

Part 3: Biological Mechanism & Applications[2][7]

Role in Cell Culture & Drug Development

Researchers utilize 1,4-Diaminobutane Dihydrobromide primarily as a supplement in serum-free media. It acts as a precursor for higher polyamines (spermidine and spermine), which stabilize DNA structure and modulate ion channels (specifically NMDA receptors).

Polyamine Biosynthesis Pathway

Understanding the metabolic position of Putrescine is vital for designing inhibition studies (e.g., using DFMO to block ODC).

Figure 2: Polyamine Biosynthesis. Putrescine is the central hub, synthesized from Ornithine via Ornithine Decarboxylase (ODC).[11]

Part 4: Advanced Handling & Storage Protocol

The Hygroscopic Challenge

The dihydrobromide salt is significantly hygroscopic. Absorption of atmospheric water leads to:

-

Stoichiometric errors (weighing water instead of compound).

-

Hydrolysis and degradation.

-

Hardening of the powder, increasing dust risk during breaking.

Protocol: Anhydrous Reconstitution & Storage

This protocol is self-validating: if the solid clumps during weighing, the integrity is already compromised.

Step 1: Environment Control

-

Allow the container to equilibrate to room temperature before opening to prevent condensation.

-

Ideally, handle within a desiccated glove box or a nitrogen-purged glove bag.

Step 2: Weighing Workflow

-

Pre-weigh the receiving vessel (volumetric flask).

-

Rapidly transfer the approximate mass of 1,4-Diaminobutane Dihydrobromide.

-

Record exact mass immediately; do not wait for the balance to "settle" perfectly if drifting upwards (indicates water absorption).

Step 3: Solubilization

-

Dissolve in distilled, deionized water (ddH₂O).

-

Validation: The solution should be clear and colorless. A yellow tint indicates oxidation of the amine.

-

Filter sterilize (0.22 µm PES membrane) immediately. Do not autoclave the solution, as polyamines can degrade under high heat/pressure.

Step 4: Storage of Aliquots

-

Store powder: Desiccated at +4°C.

-

Store solution: -20°C in single-use aliquots. Avoid freeze-thaw cycles.

Part 5: Emergency Response

| Scenario | Immediate Action | Rationale |

| Eye Contact | Rinse cautiously with water for >15 mins. Remove contact lenses.[6] | Neutralizes acidic hydrolysis products. |

| Skin Contact | Wash with soap and water.[6] Remove contaminated clothing. | Prevents chemical burns from prolonged HBr exposure. |

| Inhalation | Move to fresh air.[6][8] If breathing is difficult, give oxygen. | Amine dusts are potent respiratory irritants (H335). |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Drink 1-2 glasses of water. | Dilution is safer than re-exposing the esophagus to acidity. |

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1045, Putrescine. PubChem. Available at: [Link]

-

Tabor, C. W., & Tabor, H. (1984). Polyamines. Annual Review of Biochemistry, 53(1), 749-790. (Foundational mechanism).[11]

-

European Chemicals Agency (ECHA). Registration Dossier: 1,4-Diaminobutane. ECHA.[11] Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Polyamines: Functions, Metabolism, and Role in Human Disease Management - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis and metabolism of 1,4-diaminobutane, spermidine, spermine, and related amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Putrescine | C4H12N2 | CID 1045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. 1,4-Diaminobutane (putrescine), spermidine, and spermine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. carlroth.com [carlroth.com]

- 10. chemos.de [chemos.de]

- 11. Putrescine - Wikipedia [en.wikipedia.org]

Molecular weight and structural formula of 1,4-Diaminobutane Dihydrobromide

The following technical guide is structured as a high-level monograph designed for researchers in materials science and biochemistry. It prioritizes the specific salt form (dihydrobromide) and its critical applications in next-generation photovoltaics and structural biology.

Executive Summary

1,4-Diaminobutane Dihydrobromide (Putrescine

Part 1: Physicochemical Characterization[1]

Structural & Chemical Data

The compound consists of a linear butyl chain terminated by two primary ammonium groups, counter-balanced by two bromide anions. This ionic structure confers high thermal stability and water solubility, distinct from the volatile free base.

| Parameter | Data |

| IUPAC Name | Butane-1,4-diammonium dibromide |

| Common Name | Putrescine Dihydrobromide |

| Molecular Formula | |

| Molecular Weight | 249.98 g/mol |

| Precursor CAS | 110-60-1 (Free Base); Salt form is custom/in-situ prep |

| Appearance | White crystalline solid |

| Solubility | Highly soluble in water, DMSO, DMF; Insoluble in non-polar solvents |

| Melting Point | >260°C (Decomposes) |

| Hygroscopicity | Moderate (Store in desiccator) |

Chemical Structure Diagram

The following diagram illustrates the ionic association between the protonated diamine and the bromide counter-ions.

Figure 1: Structural representation of 1,4-Butanediammonium Dibromide showing the linear alkyl backbone and ionic bonding.

Part 2: Synthesis & Preparation Protocol

For applications in crystallography or photovoltaics, commercial purity is often insufficient due to trace water or organic contaminants. The following protocol describes the in situ synthesis and purification of high-grade 1,4-Diaminobutane Dihydrobromide.

Reagents Required

-

Putrescine (1,4-Diaminobutane): >99% Free Base (CAS 110-60-1). Note: Malodorous and toxic.

-

Hydrobromic Acid (HBr): 48% aqueous solution, ACS reagent grade.

-

Solvent: Ethanol (Absolute) and Diethyl Ether (for precipitation).

Step-by-Step Synthesis Workflow

-

Dissolution: Dissolve 10 mmol of Putrescine free base in 20 mL of absolute ethanol in a round-bottom flask on an ice bath (0°C). Exothermic reaction control is critical.

-

Acidification: Dropwise add 22 mmol of HBr (10% excess) while stirring. Monitor pH until it reaches ~3.0 to ensure full protonation.

-

Crystallization:

-

Rotary evaporate the solution at 50°C to remove water/ethanol until a viscous syrup remains.

-

Re-dissolve in a minimum volume of hot ethanol.

-

Add cold diethyl ether dropwise until turbidity persists.

-

Store at 4°C overnight to induce crystallization.

-

-

Purification: Filter the white crystals and wash 3x with cold diethyl ether.

-

Drying: Dry under high vacuum (Schlenk line) for 24 hours to remove lattice solvents.

Figure 2: Synthesis workflow for high-purity 1,4-Diaminobutane Dihydrobromide.

Part 3: Applications in Photovoltaics (Perovskites)[2][3][4][5]

The most significant modern application of 1,4-Diaminobutane Dihydrobromide is in the passivation of Halide Perovskite Solar Cells (PSCs) . Unlike the hydrochloride salt, the bromide salt prevents the introduction of

Mechanism of Action: Dion-Jacobson Phase Formation

The 1,4-butanediammonium cation (

-

Defect Passivation: The ammonium heads (

) fill cation vacancies (like -

Stability: The hydrophobic butyl chain repels moisture, enhancing the environmental stability of the solar cell.

-

Structure: Unlike Ruddlesden-Popper (RP) phases which require two monoammonium cations per layer, the diammonium

connects two inorganic lead-halide slabs directly, creating a more rigid and stable 2D lattice.

Experimental Usage in Device Fabrication

Protocol:

-

Prepare a stock solution of 5 mg/mL 1,4-Diaminobutane Dihydrobromide in Isopropanol (IPA).

-

Spin-coat the 3D perovskite layer (e.g.,

). -

Dynamically spin-coat the BDA-HBr solution onto the perovskite surface at 4000 rpm for 20s.

-

Anneal at 100°C for 10 minutes to induce the formation of the 2D surface layer.

Figure 3: Mechanism of perovskite surface passivation using 1,4-Diaminobutane Dihydrobromide.

Part 4: Biological & Crystallographic Significance

Protein Crystallography

In protein crystallography, 1,4-Diaminobutane Dihydrobromide is used as an additive to manipulate crystal lattice packing.

-

Role: The flexible alkyl chain allows the diamine to bridge negatively charged residues (Asp, Glu) on the surface of adjacent protein molecules.

-

Advantage over HCl: Bromide ions are anomalous scatterers. Using the HBr salt can introduce bromide ions into the solvent channels or specific binding sites, facilitating phasing via Single-wavelength Anomalous Dispersion (SAD) techniques without needing separate heavy atom soaking.

Polyamine Metabolism

While the free base or HCl salt is standard for cell culture, the HBr salt is utilized in specific electrophysiological studies (e.g., patch-clamp) where chloride ion concentration must be strictly controlled to calculate reversal potentials accurately.

References

-

Dion-Jacobson Perovskites: Wang, X., et al. (2022).[1] "Interfacial Modification via a 1,4-Butanediamine-Based 2D Capping Layer for Perovskite Solar Cells with Enhanced Stability and Efficiency." ACS Applied Materials & Interfaces.[3] Link

-

Synthesis Optimization: Zhao, Y., et al. (2021).[4] "Increasing 1,4-Diaminobutane Production in Escherichia coli by Optimization of Cofactor PLP and NADPH Synthesis." MDPI Bioengineering. Link

-

Chemical Data: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1045, Putrescine.[5] Link

-

Crystallography Additives: Hampton Research. "Polyamines in Protein Crystallization." User Guide. Link(General reference for polyamine usage).

-

Perovskite Stability: Piezzo, A., et al. (2022).[1] "Butanediammonium Salt Additives for Increasing Functional and Operando Stability of Light-Harvesting Materials in Perovskite Solar Cells." MDPI Crystals. Link

Sources

- 1. Interfacial Modification via a 1,4-Butanediamine-Based 2D Capping Layer for Perovskite Solar Cells with Enhanced Stability and Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Putrescine - Wikipedia [en.wikipedia.org]

Navigating the Polar Landscape: A Technical Guide to the Solubility of 1,4-Diaminobutane Dihydrobromide

For Immediate Release

[City, State] – [Date] – This whitepaper serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the solubility of 1,4-diaminobutane dihydrobromide in polar solvents. As a foundational parameter in chemical and pharmaceutical research, understanding the solubility of this diamine salt is critical for applications ranging from synthetic chemistry to the formulation of novel therapeutics. This document provides a comprehensive overview of the theoretical principles, quantitative data, and experimental methodologies pertinent to the dissolution of 1,4-diaminobutane dihydrobromide.

Introduction: The Significance of 1,4-Diaminobutane Dihydrobromide Solubility

1,4-Diaminobutane, also known as putrescine, is a biogenic amine involved in numerous physiological processes. Its dihydrobromide salt, 1,4-diaminobutane dihydrobromide, is a stable, crystalline solid that serves as a key starting material and intermediate in organic synthesis and pharmaceutical development. The solubility of this compound in various polar solvents is a critical determinant of its utility, influencing reaction kinetics, purification strategies, and bioavailability in drug formulations. An understanding of its solubility profile allows for the rational selection of solvent systems, optimizing process efficiency and product purity.

Theoretical Framework: The Energetics of Dissolution

The solubility of an ionic compound like 1,4-diaminobutane dihydrobromide in a polar solvent is governed by a delicate interplay of intermolecular forces. The principle of "like dissolves like" provides a foundational, albeit simplified, understanding.[1] A more rigorous explanation lies in the thermodynamics of the dissolution process, which can be conceptualized through the following steps:

-

Lattice Energy Overcome: Energy is required to break the ionic bonds holding the 1,4-diaminobutane cations and bromide anions together in the crystal lattice.

-

Solvent-Solvent Interaction Disruption: Energy is also needed to overcome the intermolecular forces (e.g., hydrogen bonds in water or alcohols) between solvent molecules to create a cavity for the solute ions.

-

Solvation: The separated ions are then surrounded by solvent molecules, forming solvation shells. This process releases energy, and the extent of this energy release is a key factor in determining solubility.

The overall enthalpy of solution is the sum of the energy changes in these three steps. For a substance to dissolve, the energy released during solvation must be comparable to or greater than the energy required to overcome the lattice energy and disrupt solvent-solvent interactions.

Polar solvents are effective at dissolving ionic compounds due to their high dielectric constants and ability to form strong ion-dipole interactions.[2] The polarity of a solvent can be quantified by its dielectric constant; a higher dielectric constant indicates a greater ability to reduce the electrostatic attraction between ions, thus favoring dissolution.[3]

Quantitative Solubility Data

Precise quantitative solubility data for 1,4-diaminobutane dihydrobromide in a wide range of polar solvents is not extensively documented in publicly available literature. However, its high solubility in water is well-established. The dihydrochloride salt, which has similar properties, is reported to be soluble in water at a concentration of 100 mg/mL.[2][4][5] Another source indicates a solubility of 1 gram in 10 mL of water for the dihydrochloride. It is important to note that while the dihydrobromide and dihydrochloride salts are expected to have similar solubility profiles in polar protic solvents, they will not be identical.

| Compound | Solvent | Solubility |

| 1,4-Diaminobutane Dihydrochloride | Water | 100 mg/mL[2][4][5], 1 g/10 mL |

| 1,4-Diaminobutane Dihydrochloride | DMSO | Insoluble[6] |

| 1,4-Diaminobutane (Free Base) | Water | Highly Soluble[7] |

| 1,4-Diaminobutane (Free Base) | Methanol | Slightly Soluble (0.1-1 mg/mL)[8] |

It is important to note that the data for the dihydrochloride salt is presented as a close analogue due to the limited availability of data for the dihydrobromide salt.

Factors Influencing Solubility

Several factors can significantly impact the solubility of 1,4-diaminobutane dihydrobromide in polar solvents:

-

Temperature: The dissolution of most solids is an endothermic process, meaning that solubility generally increases with temperature.[7][9] This is because the additional thermal energy helps to overcome the lattice energy of the solid.

-

pH: As an amine salt, the solubility of 1,4-diaminobutane dihydrobromide is pH-dependent. In acidic solutions, the equilibrium will favor the protonated, more soluble form. Conversely, in basic solutions, the deprotonated free amine may precipitate if its solubility limit is exceeded.[9]

-

Solvent Polarity and Hydrogen Bonding: Polar protic solvents, such as water and alcohols, are generally good solvents for ionic compounds due to their ability to form hydrogen bonds and solvate both cations and anions effectively. The dielectric constant of the solvent is a key indicator of its ability to dissolve ionic solutes.[3]

-

Common Ion Effect: The presence of a common ion (e.g., from another bromide salt) in the solution can decrease the solubility of 1,4-diaminobutane dihydrobromide by shifting the dissolution equilibrium to the left, according to Le Chatelier's principle.

Experimental Protocol for Solubility Determination

A standardized method for determining the solubility of 1,4-diaminobutane dihydrobromide in a given polar solvent can be established using the following protocol. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Objective: To determine the solubility of 1,4-diaminobutane dihydrobromide in a selected polar solvent at a specific temperature.

Materials:

-

1,4-Diaminobutane Dihydrobromide (high purity)

-

Selected polar solvent (e.g., water, ethanol, methanol)

-

Analytical balance

-

Volumetric flasks

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of 1,4-diaminobutane dihydrobromide to a known volume of the selected polar solvent in a sealed container. The excess solid is crucial to ensure that the solution reaches saturation.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow it to reach equilibrium. A period of 24-48 hours is typically recommended.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the supernatant through a 0.45 µm syringe filter to remove any remaining solid particles. This step is critical to prevent overestimation of the solubility.

-

-

Quantification of Dissolved Solute:

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted solution using a validated analytical method, such as HPLC with a suitable detector (e.g., UV or charged aerosol detector), to determine the concentration of 1,4-diaminobutane.

-

Prepare a calibration curve using standard solutions of 1,4-diaminobutane dihydrobromide of known concentrations.

-

-

Calculation of Solubility:

-

From the calibration curve, determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Diagram of Experimental Workflow:

Caption: Experimental workflow for determining the solubility of 1,4-diaminobutane dihydrobromide.

Conclusion

The solubility of 1,4-diaminobutane dihydrobromide is a critical parameter for its effective use in research and development. While it exhibits high solubility in water, its solubility in other polar solvents requires careful experimental determination. The theoretical principles and the detailed experimental protocol provided in this guide offer a robust framework for scientists and researchers to accurately assess the solubility of this important compound, thereby facilitating its application in a variety of scientific endeavors.

References

-

BYJU'S. (2019, September 18). Test for Amino Groups. Retrieved from [Link]

-

HiMedia Laboratories. Putrescine dihydrochloride. Retrieved from [Link]

-

BYJU'S. Factors Affecting Solubility. Retrieved from [Link]

-

Cheméo. Chemical Properties of 1,4-Butanediamine (CAS 110-60-1). Retrieved from [Link]

-

Chemos GmbH & Co. KG. (2019, April 8). Safety Data Sheet: 1,4-Diaminobutane. Retrieved from [Link]

-

Labclinics. (2020, November 16). Solubility factors when choosing a solvent. Retrieved from [Link]

-

Lab + Life Scientist. (2021, April 1). Solubility factors when choosing a solvent. Retrieved from [Link]

-

SlideShare. (2025, December 11). Solubility and distribution. Retrieved from [Link]

-

ChemWhat. 1,4-Diaminobutane dihydrochloride CAS#: 333-93-7. Retrieved from [Link]

-

Carl ROTH. Safety Data Sheet: Putrescine dihydrochloride. Retrieved from [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. selleckchem.com [selleckchem.com]

- 4. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 5. 1,4-Diaminobutane dihydrochloride: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 6. Putrescine | C4H12N2 | CID 1045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemos.de [chemos.de]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

Thermodynamic Stability of 1,4-Diaminobutane Dihydrobromide Powders

Executive Summary

1,4-Diaminobutane Dihydrobromide (Putrescine 2HBr) is a critical diammonium salt utilized in pharmaceutical synthesis, cell culture media stabilization, and increasingly as a cation source in 2D/3D perovskite photovoltaics. Its utility is defined by its solid-state thermodynamic stability , characterized by a high lattice energy and a melting/decomposition point exceeding 280°C.

However, the thermodynamic stability of this salt is not absolute; it is kinetically governed by moisture interactions. Like many amine hydrohalides, 1,4-Diaminobutane Dihydrobromide exhibits hygroscopic tendencies that can induce deliquescence, lattice expansion, or hydrolysis under uncontrolled humidity.

This guide provides a rigorous framework for evaluating the thermodynamic boundaries of 1,4-Diaminobutane Dihydrobromide. It moves beyond basic specifications to detail the mechanistic causality of its stability and provides self-validating experimental protocols for researchers in drug development and materials science.

Physicochemical Baseline

Before assessing stability, one must establish the material's thermodynamic baseline. The high thermal stability of the dihydrobromide salt, compared to the volatile free base (Tm ~27°C), is driven by strong ionic interactions and hydrogen bonding networks between the protonated ammonium groups (

Table 1: Core Physicochemical Properties

| Property | Value / Characteristic | Thermodynamic Implication |

| Molecular Formula | Stoichiometric salt formation stabilizes the amine. | |

| Molecular Weight | 249.98 g/mol | -- |

| Melting Point | > 280°C (with decomposition) | Indicates high crystal lattice energy; thermally stable solid. |

| Appearance | White to off-white crystalline powder | Crystalline order minimizes free energy. |

| Solubility | High (Water); Low (Ethanol/Organic) | Driven by high solvation enthalpy of ions. |

| Hygroscopicity | Moderate to High (Relative Humidity dependent) | Critical Quality Attribute (CQA) for handling. |

Thermodynamic Stability Analysis

Thermodynamic stability in this context refers to the material's resistance to phase change or chemical degradation under thermal or chemical stress.

Thermal Stability (DSC/TGA)

The thermal profile of 1,4-Diaminobutane Dihydrobromide is dominated by a single, high-energy event: simultaneous melting and decomposition. Unlike lower-melting salts, the lattice does not "melt" in a traditional sense; the thermal energy required to break the ionic lattice is sufficient to initiate N-C bond scission or dehydrohalogenation.

-

Endotherm: A sharp endothermic event >280°C represents the collapse of the crystal lattice.

-

Exotherm/Mass Loss: TGA will show rapid mass loss onset coinciding with the DSC endotherm, indicating volatilization of decomposition products (HBr, ammonia, pyrrolidine derivatives).

Hygroscopicity & Phase Stability

Moisture is the primary destabilizing agent. Water adsorption lowers the activation energy for degradation and can induce pseudopolymorphism (hydrate formation).

-

Critical Relative Humidity (CRH): The RH at which the salt begins to absorb atmospheric water spontaneously. For amine hydrobromides, this is often between 40-60% RH.

-

Deliquescence: Above the CRH, the solid dissolves in its own sorbed water, transitioning from a thermodynamically stable solid to a solution state, which is kinetically unstable regarding chemical hydrolysis.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed to be self-validating : they include internal checks (system suitability) to ensure data integrity.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine the onset of melting/decomposition and screen for low-temperature polymorphic transitions.

-

System Suitability: Calibrate Indium standard (Tm 156.6°C). Acceptance:

. -

Sample Prep: Weigh 2–4 mg of powder into a Tzero Aluminum pan.

-

Validation Step: Use a hermetically sealed lid with a pinhole. This prevents hermetic seal failure due to gas evolution while containing the sample long enough to measure the onset.

-

-

Method:

-

Equilibrate at 25°C.

-

Ramp 10°C/min to 300°C.

-

Purge: Nitrogen (50 mL/min).

-

-

Analysis: Integrate the main endotherm.

-

Pass Criteria: Single sharp peak >280°C.

-

Fail Criteria: Pre-melt endotherms (impurities/solvates) or glass transitions (

) indicating amorphous content.

-

Protocol B: Dynamic Vapor Sorption (DVS)

Objective: Quantify hygroscopicity and determine the Critical Relative Humidity (CRH).

-

System Suitability: Verify balance stability with a 100 mg standard weight.

-

Sample Prep: Load 10–20 mg of sample.

-

Method (Isotherm):

-

Drying Step: 0% RH at 25°C for 60 mins (establishes dry mass

). -

Sorption Cycle: 0%

90% RH in 10% increments.[1] -

Desorption Cycle: 90%

0% RH. -

Equilibrium Criteria:

per minute.

-

-

Data Interpretation:

-

Reversible Hysteresis: Indicates surface adsorption or channel hydrate formation.[2]

-

Irreversible Mass Gain: Indicates deliquescence or chemical reaction (hydrolysis).

-

Classification: If mass gain > 2% at 80% RH, handle as Hygroscopic .

-

Visualization: Stability Characterization Workflow

The following diagram outlines the decision logic for characterizing the solid-state stability of 1,4-Diaminobutane Dihydrobromide.

Caption: Decision matrix for solid-state stability profiling. Blue nodes represent analytical techniques; Yellow diamonds represent critical decision gates based on experimental data.

Implications for Drug Development & Storage[3]

Storage Strategy

Given the thermodynamic data (high Tm, potential hygroscopicity), the stability of the powder is kinetically controlled by packaging.

-

Primary Packaging: Low-Density Polyethylene (LDPE) bags are insufficient due to moisture permeability.

-

Recommendation: Use High-Density Polyethylene (HDPE) containers with a foil induction seal. Include a silica gel desiccant sachet.

-

Storage Condition: Store at controlled room temperature (15–25°C). Refrigeration is generally unnecessary unless the humidity control is better in the cold storage unit, but beware of condensation upon warming.

Formulation Risks

In drug product formulation or perovskite ink preparation:

-

Excipient Compatibility: Avoid formulation with strong bases (liberates free amine, causing odor and instability) or reducing sugars (Maillard reaction risk, though lower for salts).

-

Processing: Wet granulation processes must be carefully monitored. The salt's high solubility means it will dissolve in the granulating fluid; upon drying, it may recrystallize into a different polymorph or form an amorphous bridge, altering dissolution rates.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1045, Putrescine. Retrieved from [Link]

-

Surface Measurement Systems. Dynamic Vapor Sorption (DVS) Introduction and Applications. Retrieved from [Link]

- European Pharmacopoeia (Ph. Eur.).2.9.39. Water-solid interactions: Determination of sorption-desorption isotherms and of water activity. (Standard reference for DVS protocols).

Sources

Difference between Putrescine free base and 1,4-Diaminobutane Dihydrobromide

[1]

Executive Summary

This technical guide delineates the critical distinctions between Putrescine (free base) and its hydrobromic acid salt, 1,4-Diaminobutane Dihydrobromide .[1] While they share the same organic backbone (

Part 1: Physicochemical Divergence

The fundamental difference lies in protonation. The free base possesses two lone pairs on the nitrogen atoms, making it a nucleophile and a base. The dihydrobromide salt has these lone pairs occupied by protons (

Comparative Properties Table

| Property | Putrescine (Free Base) | 1,4-Diaminobutane Dihydrobromide |

| CAS Number | 110-60-1 | 18773-03-0 (Generic Salt Ref) |

| Formula | ||

| Molecular Weight | 88.15 g/mol | 250.0 g/mol (approx.)[1] |

| Physical State | Colorless liquid / Low-melting solid | White crystalline solid |

| Melting Point | 27.5°C (Phase change at RT) | >200°C (Ionic lattice stability) |

| Odor | Potent, decaying flesh (Putrid) | Odorless (Non-volatile) |

| Hygroscopicity | High (Absorbs | Moderate (Store in desiccator) |

| Primary Utility | Metabolic precursor, Polymer synthesis | Perovskite spacer, Crystallography |

Chemical Equilibrium & Protonation States

The following diagram illustrates the transition from the reactive free base to the stable salt form. This equilibrium is pH-dependent in aqueous solution.

Figure 1: Acid-base equilibrium showing the conversion of the volatile free base into the stable dihydrobromide salt via stepwise protonation.

Part 2: Application-Specific Selection

Material Science: The Perovskite Frontier

The most critical modern application of 1,4-Diaminobutane Dihydrobromide is in the fabrication of 2D Dion-Jacobson (DJ) Perovskite Solar Cells .

-

The Spacer Role: In 2D perovskites, organic cations separate the inorganic lead-halide octahedra layers.[2][3] Unlike monoamines (e.g., Butylammonium) that form Ruddlesden-Popper phases with weak van der Waals gaps, 1,4-diaminobutane has two ammonium heads.[1] It acts as a "molecular rivet," ionically bonding to two inorganic layers simultaneously.[1]

-

Why Dihydrobromide? (Halide Matching):

-

If synthesizing a bromide-based perovskite (e.g.,

for green LEDs or high-voltage PV), you must use the HBr salt.[1] -

Using the HCl salt would introduce chloride impurities (

), which dope the lattice, widening the bandgap and altering emission spectra (blue-shift).[1] -

Using the Free Base directly in precursor solutions (often DMF/DMSO) is risky because it can react with the lead halide or cause uncontrolled precipitation due to local pH spikes.

-

Biological Research

-

Putrescine Free Base: Rarely used directly in cell culture due to its high pH (alkaline shock) and volatility. It is used in in vitro enzyme assays where the amine group must be unprotonated to act as a nucleophile.

-

Salts (HCl vs HBr): In biology, the Dihydrochloride salt is the standard because chloride is the primary extracellular anion. The Dihydrobromide is less common in biology unless the specific experimental condition requires avoiding chloride ions (e.g., certain electrophysiology experiments involving chloride channels).[1]

Part 3: Experimental Protocols

Protocol A: Synthesis of 1,4-Diaminobutane Dihydrobromide

Context: Converting the commercial free base (liquid) into the high-purity salt for perovskite precursor preparation.

Safety: Putrescine free base is toxic and corrosive. Work in a fume hood. Hydrobromic acid (HBr) is corrosive.

-

Dissolution: Dissolve 10 mmol (0.88 g) of Putrescine Free Base in 10 mL of absolute ethanol. Keep the vessel on ice (0°C) as the reaction will be exothermic.

-

Acidification: Dropwise add aqueous Hydrobromic Acid (48% w/w) while stirring.

-

Stoichiometry: You need 2 equivalents of HBr (20 mmol). Add a slight excess (2.2 eq) to ensure full protonation.

-

Observation: The solution may warm up. White precipitate may begin to form immediately or upon cooling.

-

-

Precipitation: After stirring for 30 minutes, add 20 mL of cold Diethyl Ether to force the salt out of the solution.

-

Filtration: Filter the white solid using a vacuum Buchner funnel.

-

Purification (Recrystallization):

-

Dissolve the crude solid in a minimum amount of hot ethanol.

-

Allow to cool slowly to room temperature, then to 4°C.

-

Collect the purified crystals. This step is crucial for perovskite applications to remove organic impurities.

-

-

Drying: Dry in a vacuum oven at 60°C overnight to remove solvent traces.

Protocol B: Perovskite Precursor Workflow

The following diagram details where the Dihydrobromide salt enters the solar cell fabrication pipeline.

Figure 2: Workflow for fabricating 2D Dion-Jacobson perovskites. The selection of the HBr salt ensures the halide lattice remains pure Bromide, preserving the optoelectronic bandgap.

References

-

PubChem. (n.d.). Putrescine (Compound).[4][5] National Library of Medicine. Retrieved from [Link][1]

-

Mao, L., et al. (2019).[1] Strucutre-Property Relationships in Layered Perovskites. Journal of the American Chemical Society. (Contextual grounding on Dion-Jacobson phases).

-

Li, X., et al. (2018).[1] Dion-Jacobson Phase 2D Layered Perovskites for Solar Cells with Enhanced Efficiency and Stability. Nature Energy.[6][7] (Primary source for diamine spacer usage).

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. Understanding the role of spacer cation in 2D layered halide perovskites to achieve stable perovskite solar cells - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 3. arxiv.org [arxiv.org]

- 4. spectrabase.com [spectrabase.com]

- 5. 1,4-Diaminobutane dihydrochloride: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 6. chemos.de [chemos.de]

- 7. Perovskite materials | Dyenamo [dyenamo.se]

Technical Whitepaper: Electronic Modulation in Low-Dimensional Perovskites using 1,4-Diaminobutane Dihydrobromide

Topic: Electronic Properties of 1,4-Diaminobutane Dihydrobromide Ligands Content Type: Technical Whitepaper Audience: Researchers, Material Scientists, and Device Engineers

Executive Summary

1,4-Diaminobutane Dihydrobromide (

This whitepaper details the electronic structure, dielectric confinement effects, and synthesis protocols required to leverage BDA-2HBr for high-performance optoelectronics, specifically deep-blue LEDs and stable solar cells.

Molecular & Crystal Physics: The Dion-Jacobson Advantage

Structural Role

In the context of perovskite lattice engineering, BDA-2HBr functions not merely as a passive spacer but as a structural template that dictates the dimensionality and stability of the material.

-

Ligand Type: Dicationic Spacer (

). -

Phase Formation: Promotes the formation of Dion-Jacobson (DJ) phases (

), where -

Lattice Contraction: The BDA cation eliminates the van der Waals gap typical of RP phases. This results in a significantly shorter interlayer distance (

) compared to equivalent RP phases (

Dielectric Confinement

The electronic properties of BDA-based perovskites are governed by the Quantum Well (QW) effect. The inorganic lead-halide layers act as potential wells, while the BDA organic layers act as potential barriers.

-

Dielectric Mismatch: The large difference between the dielectric constant of the inorganic well (

) and the organic BDA barrier ( -

Image Charge Effect: This mismatch screens the Coulombic interaction less effectively than in 3D perovskites, leading to tightly bound excitons with binding energies (

) often exceeding 300 meV.

Electronic Properties & Characterization

Band Structure & Excitonics

The electronic bandgap (

| Parameter | Value (Approx.) | Mechanistic Origin |

| Bandgap ( | 3.44 - 3.59 eV | Strong quantum confinement in the inorganic monolayer. |

| Exciton Binding Energy ( | > 300 meV | Dielectric confinement + Quantum confinement.[1] |

| PL Emission | Dual (Narrow UV + Broad White) | Free excitons (FE) vs. Self-Trapped Excitons (STE). |

| Stokes Shift | Large (> 1 eV for STEs) | Lattice distortion induced by the rigid BDA tether. |

Carrier Dynamics

-

Self-Trapped Excitons (STEs): The rigid connection provided by BDA induces significant distortion in the

octahedra. Upon photoexcitation, carriers can relax into localized states (STEs) within the bandgap, resulting in broadband white-light emission, a property highly valued for single-source white LEDs. -

Tunneling: The shorter interlayer distance in DJ phases allows for better out-of-plane carrier tunneling compared to RP phases, reducing the resistive loss in solar cell stacks.

Visualization: Dielectric Confinement Mechanism

The following diagram illustrates the Type-I quantum well structure formed by BDA-2HBr, highlighting the dielectric mismatch that enhances exciton binding.

Critical Synthesis & Purification Protocols

Achieving device-grade electronic properties requires high-purity BDA-2HBr. Impurities (trace amines or oxidation products) act as non-radiative recombination centers, quenching PL and reducing device efficiency.

Protocol: Synthesis of High-Purity BDA-2HBr

Objective: Synthesize and purify 1,4-diaminobutane dihydrobromide for perovskite precursor use.

Reagents:

-

1,4-Diaminobutane (99%, Sigma-Aldrich)

-

Hydrobromic Acid (48 wt. % in

) -

Ethanol (Absolute)

-

Diethyl Ether (Anhydrous)

Step-by-Step Workflow:

-

Reaction (Ice Bath):

-

Place 50 mmol of 1,4-Diaminobutane in a round-bottom flask.

-

Cool to 0°C using an ice bath.

-

Dropwise add 110 mmol of HBr (slight excess) under vigorous stirring. Caution: Exothermic reaction.

-

Stir for 2 hours at 0°C, then 1 hour at room temperature.

-

-

Solvent Evaporation:

-

Use a rotary evaporator at 60°C under reduced pressure to remove water and excess acid.

-

Result: A white/yellowish crude solid.

-

-

Recrystallization (The Critical Step):

-

Dissolve the crude solid in a minimum amount of boiling ethanol .

-

If the solution is colored, add activated charcoal, stir for 5 mins, and hot-filter.

-

Allow the filtrate to cool slowly to room temperature.[2][3]

-

Self-Validating Check: If crystallization does not initiate, add cold diethyl ether dropwise until turbidity appears, then cool to 4°C.

-

Filter the white crystals and wash 3x with cold diethyl ether.

-

-

Drying:

-

Dry in a vacuum oven at 60°C for 12 hours.

-

Quality Control: The final product must be a snow-white crystalline powder. Any yellowing indicates oxidation or residual free amine.

-

Visualization: Synthesis & Integration Workflow

Applications in Optoelectronics[4][5][6][7][8]

Deep-Blue LEDs

The wide bandgap of

-

Mechanism: The BDA spacer confines charges effectively, preventing migration to quenching sites.

-

Performance Note: Mixed halide strategies (adding Cl) can push the emission further into the UV, but BDA-2HBr alone provides a stable pure-bromide blue emitter.

Stability Enhancement in Solar Cells

BDA-2HBr is increasingly used as a "capping layer" or additive in 3D perovskite solar cells.

-

Hydrophobicity: The alkyl chain of the BDA cation repels moisture, protecting the underlying 3D perovskite from degradation.

-

Defect Passivation: The ammonium heads fill cation vacancies on the surface of the 3D film, reducing trap density and increasing Open-Circuit Voltage (

).

References

-

Dion-Jacobson Phase Fundamentals: Mao, L., et al. (2018). "Two-Dimensional Hybrid Halide Perovskites: Principles and Promises." Journal of the American Chemical Society.

-

Optical Properties of BDA Perovskites: Li, X., et al. (2019). "Dion-Jacobson Phase 2D Layered Perovskites for Solar Cells with Ultrahigh Stability." Nature Energy.

-

Synthesis & Recrystallization Protocols: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.

-

Exciton Binding Energy in 2D Systems: Blancon, J. C., et al. (2020). "Semiconductor Physics of Two-Dimensional Halide Perovskites." Nature Nanotechnology.

-

Dielectric Confinement Theory: Katan, C., et al. (2019). "Quantum and Dielectric Confinement Effects in Lower-Dimensional Hybrid Perovskite Semiconductors." Chemical Reviews.

Sources

Toxicity and handling precautions for 1,4-Diaminobutane Dihydrobromide

This technical guide provides a comprehensive analysis of 1,4-Diaminobutane Dihydrobromide (Putrescine Dihydrobromide), focusing on its toxicological profile, physicochemical properties, and rigorous handling protocols.

Safety, Handling, and Toxicological Profile

Executive Summary

1,4-Diaminobutane Dihydrobromide (CAS: 13587-81-0) is the hydrobromide salt of putrescine, a biogenic polyamine critical for cell proliferation and differentiation. While often perceived as less hazardous than its volatile free base (1,4-Diaminobutane), the dihydrobromide salt presents distinct risks due to its severe hygroscopicity , potential for respiratory toxicity (inhalation of dust), and corrosive/irritant properties upon mucosal contact.

This guide synthesizes toxicological data with field-proven handling protocols to ensure researcher safety and experimental integrity.

Chemical & Physical Characterization

Understanding the salt form is critical for accurate dosing and risk assessment. The dihydrobromide salt is significantly heavier than the commonly used dihydrochloride, requiring precise molar mass adjustments during solution preparation.

Physicochemical Data Table

| Property | Specification | Notes |

| Chemical Name | 1,4-Diaminobutane Dihydrobromide | Common: Putrescine 2HBr |

| CAS Number | 13587-81-0 | Distinct from Free Base (110-60-1) & HCl Salt (333-93-7) |

| Molecular Formula | C₄H₁₂N₂[1][2][3][4][5][6][7] · 2HBr | |

| Molecular Weight | 249.97 g/mol | ~55% heavier than Dihydrochloride (161.07 g/mol ) |

| Physical State | White Crystalline Powder | Hygroscopic (absorbs moisture rapidly) |

| Solubility | Highly Soluble (Water) | Exothermic dissolution; pH of solution is acidic |

| Stability | Stable under dry conditions | Decomposes if exposed to moisture/oxidizers |

Toxicological Assessment

The toxicity of 1,4-Diaminobutane Dihydrobromide is twofold: the systemic effects of the putrescine cation and the local effects of the hydrobromide acid component released upon dissolution in mucous membranes.

2.1 Mechanism of Action & Toxicity

Putrescine is a precursor to higher polyamines (spermidine/spermine) and modulates the NMDA receptor (polyamine binding site).

-

Systemic Risk: Excess systemic putrescine can lead to nephrotoxicity and neurotoxicity.

-

Inhalation Hazard: The primary acute risk in a laboratory setting is the inhalation of fine dust. Upon contact with lung tissue, the salt dissociates, releasing hydrobromic acid (HBr), which causes chemical pneumonitis.

2.2 Toxicity Data (Analogous Reference)

Direct LD50 data for the bromide salt is limited; values are derived from the chemically analogous dihydrochloride and free base forms, adjusted for molecular weight.

-

Acute Oral Toxicity (Rat): LD50 ≈ 463 mg/kg (Free Base equivalent).[2][8]

-

Acute Dermal Toxicity (Rabbit): LD50 ≈ 1576 mg/kg.[2][8]

-

Interpretation: Toxic in contact with skin; potential for permeation.[11]

-

-

Inhalation: High risk.[2][6][8] Dust is considered Fatal if Inhaled (Category 2) in some jurisdictions due to rapid absorption and corrosive effects on alveolar tissue.

2.3 Biological Pathway Diagram

The following diagram illustrates the biosynthesis of putrescine and its critical interaction points within cellular physiology, highlighting where toxicity arises (e.g., NMDA modulation).

Figure 1: Polyamine biosynthetic pathway showing Putrescine's central role and downstream potential for NMDA receptor-mediated excitotoxicity.

Risk Management & Handling Protocols

Handling 1,4-Diaminobutane Dihydrobromide requires strict adherence to protocols that mitigate dust generation and moisture absorption .[4][7]

3.1 Engineering Controls & PPE[4]

-

Primary Barrier: Chemical Fume Hood (Certified). Never handle the dry powder on an open bench.

-

Respiratory Protection: If weighing outside a hood is unavoidable (not recommended), use a P100/N95 respirator .

-

Skin Protection: Nitrile gloves (minimum 0.11 mm thickness). Double-gloving is recommended during solution preparation.

-

Eye Protection: Chemical splash goggles.

3.2 Protocol: The "Rapid-Weigh" Technique (Hygroscopic Control)

Because the substance is hygroscopic, it will absorb water from the air, altering its effective mass and potentially causing the powder to clump or liquefy.

-

Preparation: Equilibrate the reagent container to room temperature inside a desiccator before opening.

-

Environment: Place the balance inside the fume hood. If possible, use a static-free weighing boat.

-

Execution:

-

Open container only when ready.

-

Aliquot swiftly. Do not return excess material to the stock container (risk of moisture contamination).

-

Reseal immediately with parafilm or tape over the cap.

-

-

Dissolution: Add the powder to the solvent (water/buffer), not vice versa, to prevent splashing of the acidic solution formed.

3.3 Handling Workflow Diagram

This decision matrix guides the researcher through safe handling based on the state of the reagent.

Figure 2: Operational workflow for assessing reagent integrity and safe handling.

Emergency Response & Disposal

4.1 First Aid Measures

-

Inhalation: Move victim to fresh air immediately.[1][8] If breathing is difficult, administer oxygen.[4][8] Seek urgent medical attention as delayed pulmonary edema is possible.[8]

-

Skin Contact: Wash with soap and water for 15 minutes.[8] Remove contaminated clothing.[9][10][11][12][13][14]

-

Eye Contact: Rinse cautiously with water for 15 minutes.[12][14] Remove contact lenses if present.[4][6][10][12]

4.2 Spill Cleanup

-

Dry Spill: Do not dry sweep (generates dust). Cover with a damp absorbent pad or use a HEPA-vacuum if available.

-

Wet Spill: Absorb with inert material (vermiculite/sand).

-

Disposal: Collect in a sealed container labeled "Hazardous Waste: Toxic/Corrosive." Do not dispose of down the drain.

4.3 Storage & Incompatibility[5][6][13]

-

Storage: Desiccated at room temperature (or 2-8°C depending on vendor). Keep under inert gas (Nitrogen/Argon) if possible.

-

Incompatibilities: Strong oxidizing agents, acid chlorides, acid anhydrides.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1045, Putrescine.

-

Sigma-Aldrich. Safety Data Sheet: 1,4-Diaminobutane Dihydrochloride (Analogous Salt Reference).[16]

- Thermo Fisher Scientific.

- ChemicalBook.

Sources

- 1. lgcstandards.com [lgcstandards.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. adama.com [adama.com]

- 4. phytotechlab.com [phytotechlab.com]

- 5. 1,4-Diaminobutane dihydrochloride CAS#: 333-93-7 [m.chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. chemos.de [chemos.de]

- 10. chemos.de [chemos.de]

- 11. carlroth.com [carlroth.com]

- 12. chemsupply.com.au [chemsupply.com.au]

- 13. fishersci.com [fishersci.com]

- 14. phi.com [phi.com]

- 15. Putrescine - Wikipedia [en.wikipedia.org]

- 16. Putrescine dihydrochloride - Hazardous Agents | Haz-Map [haz-map.com]

Methodological & Application

Protocol for preparing 1,4-Diaminobutane Dihydrobromide aqueous stock solutions

Topic: Protocol for Preparing 1,4-Diaminobutane Dihydrobromide Aqueous Stock Solutions Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals

Abstract & Application Context

1,4-Diaminobutane Dihydrobromide (Putrescine Dihydrobromide; CAS 18773-04-1) is a critical organic precursor used primarily in the synthesis of Dion-Jacobson (DJ) 2D halide perovskites and as a polyamine source in biological research. Unlike its chloride counterpart, the bromide salt is essential for synthesizing pure bromide or mixed-halide perovskites (e.g.,

This protocol outlines a high-precision method for preparing aqueous stock solutions. It addresses the compound's hygroscopic nature and susceptibility to oxidation, ensuring the reproducibility required for high-efficiency solar cell fabrication and sensitive biological assays.

Material Specifications & Safety (HSE)

Chemical Data:

| Property | Specification |

|---|---|

| Compound Name | 1,4-Diaminobutane Dihydrobromide |

| Synonyms | Putrescine dihydrobromide; 1,4-Butanediammonium dibromide |

| CAS Number | 18773-04-1 |

| Molecular Formula |

HSE & Handling:

-

Hygroscopicity: The salt is highly hygroscopic. Exposure to ambient air will result in rapid water uptake, altering the effective mass and molarity. Weighing must be performed in a desiccated environment or an inert gas glovebox.

-

Light Sensitivity: Bromide salts can undergo photo-oxidation over time, liberating free bromine (

) which yellows the solution. Store in amber glass. -

Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coat. Use a dust mask or fume hood if handling large quantities of dry powder to avoid inhalation of irritant dust.

Protocol Design Strategy

This protocol prioritizes stoichiometric accuracy and solution stability .

-

Solvent Choice: We use Milli-Q Water (18.2 MΩ·cm) to minimize ionic impurities that could act as recombination centers in perovskite films or interfere with biological signaling.

-

Filtration: A 0.22 µm PVDF (Polyvinylidene fluoride) or PES (Polyethersulfone) filter is mandatory to remove undissolved micro-particulates, which serve as nucleation sites for unwanted precipitation.

-

pH Verification: As a salt of a weak base (Putrescine) and a strong acid (HBr), the aqueous solution is naturally acidic (

). Significant deviation indicates degradation or free amine contamination.

Step-by-Step Preparation Protocol

Phase A: Calculations

Use the table below to determine the mass required for your target volume.

Formula:

| Target Concentration (M) | Volume (mL) | Mass of 1,4-Diaminobutane 2HBr (g) | Application |

| 0.1 M | 10 mL | 0.2499 g | Biological signaling / Buffer additive |

| 0.5 M | 10 mL | 1.2499 g | Perovskite precursor optimization |

| 1.0 M | 10 mL | 2.4998 g | High-concentration stock for dilution |

| 2.0 M | 10 mL | 4.9996 g | 2D Perovskite synthesis (Spin coating) |

Phase B: Preparation Workflow

Equipment:

-

Analytical Balance (0.1 mg precision)

-

Class A Volumetric Flask (Amber glass preferred)

-

Syringe Filter (0.22 µm PVDF or PES)

-

Sterile Syringe

-

Nitrogen/Argon Glovebox (Recommended)

Procedure:

-

Environment Prep: If available, transfer the reagent bottle and weighing tools into an inert atmosphere glovebox (

ppm). If working in air, minimize exposure time to <2 minutes. -

Weighing:

-

Place a weighing boat on the balance and tare.

-

Weigh the exact mass calculated (e.g., 2.4998 g for 10 mL of 1.0 M solution).

-

Critical: If the powder appears clumpy or wet, it has absorbed moisture. Dry in a vacuum oven at 60°C for 4 hours before weighing.

-

-

Dissolution:

-

Transfer the powder into a volumetric flask.

-

Add Milli-Q water to approximately 80% of the final volume.

-

Swirl gently. The dissolution is endothermic; the flask may cool slightly. Ensure complete dissolution (solution should be clear and colorless).[2]

-

-

Volume Adjustment:

-

Allow the solution to equilibrate to room temperature.

-

Add Milli-Q water dropwise until the meniscus bottom touches the calibration mark.

-

-

Filtration & Aliquoting:

-

Draw the solution into a sterile syringe.

-

Attach a 0.22 µm filter and dispense into pre-labeled Amber Glass Vials .

-

Note: Do not use standard clear glass if storing for >1 week.

-

Quality Control (QC) & Storage

| QC Parameter | Acceptance Criteria | Method |

| Visual Inspection | Clear, colorless. No particulates. | Visual against black/white background |

| pH | 4.0 – 6.0 (Concentration dependent) | pH Meter (3-point calibration) |

| Precipitation | None after 24h at 4°C | Centrifugation check |

Storage Conditions:

-

Short Term (1-2 weeks): 4°C in Amber Glass.

-

Long Term (1-6 months): -20°C. Note: Bromide salts are generally stable, but freeze-thaw cycles should be minimized to prevent concentration gradients.

Process Visualization (Workflow)

Caption: Logical workflow for the preparation of high-purity 1,4-Diaminobutane Dihydrobromide stock solutions, emphasizing moisture control and quality checks.

References

-

Sigma-Aldrich. Butane-1,4-diammonium bromide Product Specification (CAS 18773-04-1). Retrieved from

-

P. Pisoni et al. (2025). Dion–Jacobson Lead Bromide Perovskites with 1,4-Butanediammonium Cations: Lattice Dynamics and Phase Transitions. Inorganic Chemistry. Retrieved from [3]

-

Rakita, Y. et al. (2022). Butanediammonium Salt Additives for Increasing Functional Stability of Perovskite Solar Cells.[4] MDPI Materials. Retrieved from

-

National Institute of Standards and Technology (NIST). 1,4-Butanediamine (Parent Amine) Properties. Retrieved from

Sources

Application Note: Synthesis of Dion-Jacobson 2D Perovskites using 1,4-Diaminobutane Dihydrobromide Linkers

Executive Summary & Scientific Rationale

This guide details the synthesis of 1,4-butanediammonium lead bromide (

Key Technical Advantages:

-

Structural Rigidity: The covalent-like bridging of the

linker eliminates the van der Waals gap, significantly improving structural stability against moisture and heat compared to RP counterparts (e.g., Butylammonium lead bromide). -

Quantum Confinement: The short aliphatic chain (

) induces strong quantum confinement, resulting in stable excitons with high binding energies, ideal for photodetectors and light-emitting applications. -

Charge Transport: The shorter interlayer distance facilitates better vertical charge transport than long-chain RP phases.

Precursor Engineering: Synthesis of High-Purity DABr Linker

Commercially available 1,4-diaminobutane (DAB) often contains trace impurities that degrade perovskite crystallization. For device-grade thin films, we recommend synthesizing the dihydrobromide salt (

Materials

-

1,4-Diaminobutane (99%, Sigma-Aldrich)

-

Hydrobromic Acid (48 wt. % in

, ACS Reagent) -

Ethanol (Anhydrous)

-

Diethyl Ether

Protocol

-

Ice Bath Setup: Place a round-bottom flask containing 50 mL of ethanol in an ice bath (

). -

Amine Addition: Add 10 mmol of 1,4-diaminobutane to the ethanol under magnetic stirring.

-

Acidification: Dropwise add 22 mmol of HBr (10% excess) to the solution. The reaction is exothermic; maintain temperature

to prevent oxidation. -

Precipitation: A white precipitate (

) will form immediately. Stir for 2 hours to ensure complete reaction. -

Washing: Filter the precipitate and wash 3x with diethyl ether to remove excess acid and water.

-

Drying: Dry in a vacuum oven at

for 12 hours. Store in a nitrogen-filled glovebox.

Protocol A: Solution Growth of Single Crystals

Best for: Fundamental characterization (XRD, PL), intrinsic stability studies.

This method utilizes the Solution Temperature Lowering (STL) technique in concentrated acid, which suppresses hydrolysis of the

Reagents

-

Lead(II) Bromide (

, 99.999%) -

1,4-Diaminobutane (Liquid) or

(Salt) -

Hydrobromic Acid (47-48% w/w)

-

Hypophosphorous Acid (

, 50% w/w) – Crucial antioxidant to prevent

Step-by-Step Workflow

-

Dissolution:

-

Dissolve 4 mmol of

in 10 mL of HBr solvent. -

Heat to

on a hotplate until the solution is clear and bright yellow. -

Note on Stoichiometry: While the crystal is 1:1, a Pb-rich solution (2:1 ratio) is often used in acid synthesis to suppress the formation of hydrated phases and ensure saturation.

-

-

Linker Addition:

-

Separately mix 2 mmol of 1,4-diaminobutane with 0.5 mL of

. -

Slowly add this mixture to the hot

solution. The solution should remain clear.

-

-

Crystallization:

-

Stop stirring.

-

Program the hotplate to cool to room temperature at a rate of

. -

Critical: Rapid cooling yields needle-like polycrystals. Slow cooling yields cm-sized rectangular platelets.

-

-

Harvesting:

-

Filter the crystals and wash rapidly with acetone (perovskites are insoluble in acetone).

-

Dry under vacuum.

-

Visualization: Crystal Growth Workflow

Protocol B: Thin Film Fabrication (Spin Coating)

Best for: Optoelectronic devices (Photodetectors, LEDs).

Direct solution processing requires careful solvent engineering to manage the rapid crystallization kinetics of DJ perovskites.

Precursor Solution

-

Stoichiometry: 1:1 Molar Ratio (

). -

Concentration: 0.5 M in DMSO (Dimethyl sulfoxide).

-

Why DMSO? DMSO forms a stable intermediate adduct (

) that retards crystallization, allowing for uniform film formation.

-

Deposition Protocol

-

Substrate Prep: Clean Quartz or ITO substrates via sonication (Acetone

IPA -

Spin Coating:

-

Dispense 50

L of precursor solution onto the substrate.[1] -

Step 1: 1000 rpm for 10s (Spreading).

-

Step 2: 4000 rpm for 30s (Thinning).

-

-

Anti-Solvent Dripping (The "Seeding" Step):

-

Annealing:

-

Immediately transfer to a hotplate at

for 10 minutes. -

Film should turn from transparent/pale yellow to white/pale yellow (depending on thickness and phase).

-

Visualization: Thin Film Logic

Characterization & Validation Standards

To ensure scientific integrity, synthesized materials must meet the following benchmarks.

Data Summary Table

| Parameter | Metric | Expected Result | Method |

| Crystal Phase | XRD ( | Peaks at ~6.4°, 12.8° (00l series) | XRD (Cu K |

| Interlayer Spacing | d-spacing | ~13.8 Å | Bragg's Law |

| Optical Bandgap | Absorption Edge | ~3.0 - 3.1 eV | UV-Vis Tauc Plot |

| Emission | PL Peak | ~405-410 nm (Free Exciton) | Photoluminescence |

| Defect Density | PL Lifetime | > 5 ns (Thin Film) | TRPL |

Structural Schematic

The structure consists of inorganic

Troubleshooting & Expert Insights

Common Failure Modes

-

Opaque/Milky Films:

-

Cause: Rapid crystallization or high humidity.

-

Fix: Increase anti-solvent dripping speed or perform coating in

glovebox (<30% RH).

-

-

Impure Phase (Yellow/Orange spots):

-

Cause: Formation of 3D-like phases or oxidation.

-

Fix: Ensure 1:1 stoichiometry. Use fresh

during crystal growth.

-

-

Poor Wetting:

-

Cause: Hydrophobic substrate.

-

Fix: Increase UV-Ozone treatment time or add a surfactant (e.g., PEG) in trace amounts (use with caution as it affects purity).

-

Stability Note

exhibits superior moisture stability compared toReferences

-

Dion–Jacobson Lead Bromide Perovskites with 1,4-Butanediammonium Cations: Lattice Dynamics, Phase Transitions, Dielectric Switching, and Optical Properties. Inorganic Chemistry, 2025. [2]

-

Interlayer cation engineering to regulate the photoelectric properties of lead bromide Dion–Jacobson hybrid perovskites. Journal of Materials Chemistry C, 2023.

-

Two-dimensional (PEA)2PbBr4 perovskite single crystals for a high performance UV-detector. Journal of Materials Chemistry C, 2017.

-

Reactive spin coating based on real-time in situ feedback for improved control of perovskite thin film fabrication. Journal of Materials Chemistry C, 2024.[4]

-

Butanediammonium Salt Additives for Increasing Functional and Operando Stability of Light-Harvesting Materials in Perovskite Solar Cells. International Journal of Molecular Sciences, 2022.

Sources

Methods for incorporating 1,4-Diaminobutane Dihydrobromide into cell culture media

Executive Summary & Biological Rationale

1,4-Diaminobutane Dihydrobromide (Putrescine 2HBr) is not merely a media additive; it is a critical mitogen and a foundational precursor in the polyamine biosynthesis pathway. While often overshadowed by its downstream metabolites (spermidine and spermine), Putrescine is the rate-limiting driver for the G1-to-S phase transition in the cell cycle.

In defined, serum-free media (SFM) environments—such as those used for CHO-based bioproduction, hybridoma expansion, and stem cell maintenance—endogenous synthesis of polyamines via Ornithine Decarboxylase (ODC) is frequently insufficient to support rapid proliferation. Exogenous supplementation stabilizes chromatin structure, modulates ion channel function (specifically NMDA receptors), and ensures robust translational efficiency.

Why the Dihydrobromide Salt? While the dihydrochloride form is common, the dihydrobromide salt is frequently preferred in electrophysiological studies and specific sensitive cell lines to minimize the "chloride clamp" effect on membrane potential, or simply to alter ionic strength without increasing Cl⁻ load.

Mechanism of Action: The Polyamine Axis

To understand the necessity of supplementation, one must visualize the metabolic bottleneck.

Figure 1: The Polyamine Biosynthesis Pathway. Exogenous supplementation bypasses the rate-limiting Ornithine Decarboxylase (ODC) step, directly fueling the pool required for DNA stabilization.

Material Science & Handling

Critical Safety & Stability Note: Putrescine 2HBr is hygroscopic . Exposure to atmospheric moisture will degrade the powder, altering the effective molecular weight and leading to dosing errors.

| Property | Specification |

| Chemical Formula | C₄H₁₂N₂[1][2][3] · 2HBr |

| Molecular Weight | ~250.0 g/mol (Exact: 249.97) |

| Solubility | Highly soluble in water (>50 mg/mL) |

| Storage (Powder) | Desiccated, Room Temp or +4°C (Tightly sealed) |

| Storage (Solution) | -20°C (Stable for 3-6 months) |

Protocol A: Preparation of 100 mM Stock Solution

Objective: Create a sterile, concentrated stock solution for long-term storage. Target Concentration: 100 mM (1000x for typical 100 µM working concentration).

Materials:

-

1,4-Diaminobutane Dihydrobromide (High Purity >98%)

-

Water for Injection (WFI) or Nuclease-Free Water

-

0.22 µm PES (Polyethersulfone) Syringe Filter

-

Sterile 15 mL conical tubes (light-protected preferred)

Procedure:

-

Calculate Mass:

-

Target Volume: 50 mL

-

Target Molarity: 0.1 M (100 mM)

-

Calculation:

-

-

Weighing: Rapidly weigh 1.25 g of Putrescine 2HBr. Note: Work quickly to minimize moisture uptake.

-